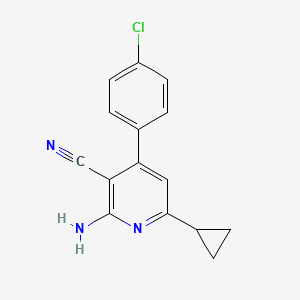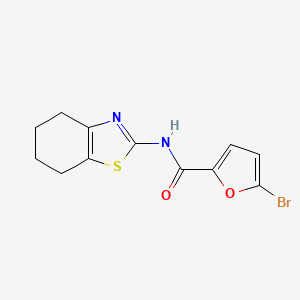![molecular formula C17H19N3OS2 B5610905 2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)
2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Thiosemicarbazones represent a class of ligands that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis of thiosemicarbazone derivatives often involves the condensation of thiosemicarbazides with aldehydes or ketones, leading to compounds with significant chemical and biological properties.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives typically involves a condensation reaction between an aldehyde or ketone with thiosemicarbazide. This reaction often yields high purity products under mild conditions, showcasing the versatility of thiosemicarbazones for further chemical modifications and applications in various fields, including medicinal chemistry (de Melos et al., 2015).
Molecular Structure Analysis
Thiosemicarbazone compounds have been structurally characterized through various analytical techniques, including X-ray crystallography. These studies reveal that thiosemicarbazones can adopt multiple coordination modes when binding to metals, forming complexes with significant structural diversity. The molecular structure of these compounds plays a crucial role in their reactivity and biological activity (Acharyya et al., 2006).
Chemical Reactions and Properties
Thiosemicarbazones participate in various chemical reactions, including coordination with metal ions to form complexes with unique properties. These complexes can exhibit diverse biological activities, including antitumor, antibacterial, and antiviral effects. The ability of thiosemicarbazones to act as ligands for metal coordination is central to their chemical properties and applications (Dutta & Bhattacharya, 2013).
Physical Properties Analysis
The physical properties of thiosemicarbazone derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For instance, the introduction of specific substituents can significantly alter these properties, affecting their application potential. Spectroscopic methods, including IR, NMR, and UV-Vis, are commonly used to elucidate these properties and the structure of thiosemicarbazones (Kumar et al., 2006).
Chemical Properties Analysis
The chemical properties of thiosemicarbazone derivatives are significantly impacted by their ability to form complexes with various metal ions. This reactivity towards metal ions is central to their application in catalysis, material science, and medicinal chemistry. Studies have shown that thiosemicarbazones can form complexes with metals such as iron, nickel, and palladium, demonstrating a wide range of chemical behaviors and applications (Dutta et al., 2012).
Eigenschaften
IUPAC Name |
[(E)-[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-13-6-8-15(9-7-13)23-11-10-21-16-5-3-2-4-14(16)12-19-20-17(18)22/h2-9,12H,10-11H2,1H3,(H3,18,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTXCSHIWVWTRY-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-chlorobenzoyl)carbonohydrazonoyl]-1,3-phenylene diacetate](/img/structure/B5610824.png)
![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)



![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1-pyrrolidinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)
![methyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5610911.png)
![2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5610922.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)
![(1S*,5R*)-3-(3-furylmethyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610937.png)
![3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5610949.png)